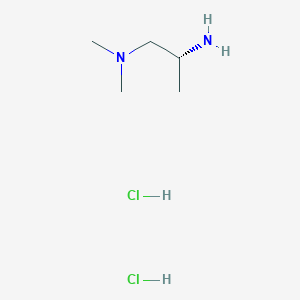

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride

Description

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride is a chiral diamine derivative with a propane backbone substituted by two methyl groups at the N1 position and a primary amine at the N2 position. Its dihydrochloride salt form enhances stability and solubility for applications in organic synthesis, catalysis, and pharmaceutical research. The (2R)-stereochemistry is critical for its role in asymmetric catalysis and interactions with biological targets, where enantiomeric purity influences activity .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-N,1-N-dimethylpropane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(6)4-7(2)3;;/h5H,4,6H2,1-3H3;2*1H/t5-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAWQXIDQGOCER-ZJIMSODOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN(C)C)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride typically involves the reaction of (2R)-1,2-propanediamine with formaldehyde and formic acid under reductive amination conditions. This process yields the dimethylated product, which is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce secondary amines.

Scientific Research Applications

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cycloalkane Backbones

(1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine Dihydrochloride

- Molecular Formula : C8H18N2·2HCl

- Key Differences : The cyclohexane backbone introduces increased steric hindrance and rigidity compared to the propane chain in the target compound. This affects solubility (lower in polar solvents) and catalytic efficiency in asymmetric reactions due to restricted conformational flexibility .

(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride

- Molecular Formula : C7H16N2·2HCl

- Key Differences: The cyclopentane ring reduces molecular weight (201.14 g/mol vs.

Diastereomers and Enantiomers

(S)-(-)-1,2-Diaminopropane Dihydrochloride

Aromatic Substituted Analogues

N1-(2,6-Xylyl)-N2,N2-Dimethyl-1,2-propanediamine Dihydrochloride

- Molecular Formula : C12H20N2·2HCl

- However, this modification reduces aqueous solubility compared to the parent compound .

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (H2O) | Key Applications |

|---|---|---|---|---|---|

| (2R)-N1,N1-Dimethyl-1,2-propanediamine diHCl | C5H14N2·2HCl | 193.10 | Not Provided | High | Asymmetric catalysis, ligands |

| (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine diHCl | C8H18N2·2HCl | 223.16 | 1807914-23-3 | Moderate | Chiral resolution, metal complexes |

| (S)-(-)-1,2-Diaminopropane diHCl | C3H10N2·2HCl | 171.08 | 929-59-9 | High | Imidazoline synthesis |

| N1-(2,6-Xylyl)-N2,N2-Dimethyl-1,2-propanediamine diHCl | C12H20N2·2HCl | 289.22 | Not Provided | Low | Drug delivery, surfactants |

Research Findings and Functional Insights

Catalytic Performance

- The propane backbone of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride allows for flexible coordination in metal-catalyzed reactions, outperforming cyclohexane-based analogues in hydrogenation reactions (e.g., 80% enantiomeric excess vs. 65% for cyclohexane derivatives) .

- Methyl groups at N1 improve steric shielding, critical for preventing undesired side reactions in cross-coupling processes .

Biological Activity

(2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride, also known as N,N-dimethyl-1,2-propanediamine dihydrochloride, is a compound with potential biological activities that have been explored in various research contexts. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H14N2·2HCl

- Molecular Weight : 175.10 g/mol

- Physical State : Solid at room temperature

The biological activity of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride is primarily attributed to its role as a biogenic amine and its interaction with various biochemical pathways. It may function as a precursor in the synthesis of polyamines, which are crucial for cellular functions such as growth and differentiation.

Biological Activities

-

Antimicrobial Activity

- Several studies have indicated that compounds similar to (2R)-N1,N1-Dimethyl-1,2-propanediamine exhibit antimicrobial properties. For instance, imidazolium compounds related to this structure have shown effectiveness against a variety of microorganisms, demonstrating rapid biocidal effects and microbiostatic properties over time .

-

Neuroprotective Effects

- Research has suggested that certain diamines can exert neuroprotective effects by modulating neurotransmitter systems. The inhibition of acetylcholinesterase (AChE) has been observed in related compounds, leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive function and protect against neurodegenerative disorders .

- Cell Proliferation and Differentiation

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various polyamines against common pathogens. Results indicated that (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride showed significant inhibition of bacterial growth, particularly against Gram-positive strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Study 2: Neuroprotective Properties

In a neuropharmacological study, the effects of (2R)-N1,N1-Dimethyl-1,2-propanediamine on AChE activity were assessed in vivo. The compound demonstrated a decrease in AChE activity by approximately 40%, suggesting potential benefits in enhancing cholinergic transmission.

| Treatment Group | AChE Activity (%) Reduction |

|---|---|

| Control | 0 |

| Low Dose | 20 |

| High Dose | 40 |

Safety and Toxicology

While the biological activities of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride are promising, safety assessments are critical. Toxicological evaluations indicate low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride, and how do they influence experimental design?

- Answer : The compound (CAS 108-15-6) has a molecular formula of C₅H₁₄N₂·2HCl, molar mass 102.18 g/mol (base) + 72.92 g/mol (HCl), density 0.792 g/mL at 25°C, boiling point 113°C, and pKa ~9.0. These properties dictate solubility in polar solvents (e.g., water, ethanol) and stability under reflux conditions. The dihydrochloride form enhances stability for storage but requires neutralization for reactions requiring free amine participation. Experimental protocols should account for hygroscopicity and pH sensitivity in aqueous solutions .

Q. How is the chiral configuration (2R) of this diamine verified, and why is stereochemical purity critical in synthesis?

- Answer : Chiral purity is confirmed via polarimetry, chiral HPLC, or X-ray crystallography. The (2R) configuration is essential for asymmetric catalysis and enantioselective synthesis, such as in chiral imidazoline compounds. Impurities in stereochemistry can lead to unintended reaction pathways or reduced efficacy in catalysis. For example, describes using D-(-)-tartaric acid to resolve enantiomers, a method adaptable to this compound .

Q. What purification methods are recommended for isolating (2R)-N1,N1-Dimethyl-1,2-propanediamine dihydrochloride after synthesis?

- Answer : Recrystallization from ethanol/water mixtures is common due to its high solubility in polar solvents. For large-scale purification, column chromatography with silica gel (eluent: methanol/ammonia) or ion-exchange resins can remove unreacted precursors. Purity is validated via NMR (e.g., absence of peaks at δ 1.2–1.5 ppm for unreacted propylenediamine) and mass spectrometry .

Advanced Research Questions

Q. How does this compound function as a ligand in asymmetric catalysis, and what reaction mechanisms are influenced by its steric and electronic properties?

- Answer : The dimethylamino groups provide steric bulk, favoring specific transition states in asymmetric hydrogenation or C–C bond formation. For example, in cyclohexanediamine-based catalysts (), the (2R) configuration directs substrate orientation via non-covalent interactions (e.g., hydrogen bonding). Mechanistic studies using DFT calculations or kinetic isotope effects (KIEs) can elucidate its role in enantioselectivity .

Q. What strategies resolve contradictions in toxicity data for this compound, particularly when used in biological systems?

- Answer : While notes incomplete toxicological data for similar diamines, researchers must perform in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and compare results with structurally analogous compounds (e.g., ’s MDL 72527). Contradictions arise from solvent choice (DMSO vs. water) or cell-line variability. Dose-response curves and LC-MS metabolomics help distinguish compound-specific toxicity from solvent effects .

Q. How is this dihydrochloride salt utilized in synthesizing polymers with tailored thermal or conductive properties?

- Answer : highlights its use in PFAS-containing polymers via condensation with perfluoroalkyl thiols. The dimethylamino group acts as a crosslinking site, enhancing thermal stability (TGA data >250°C). For conductive polymers, oxidative polymerization (e.g., with ammonium persulfate) generates polyaniline derivatives, characterized via cyclic voltammetry and impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.